molecular formula C12H6Br2O4 B577333 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID CAS No. 13577-26-9

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID

Cat. No. B577333
CAS RN: 13577-26-9
M. Wt: 373.984
InChI Key: OOFIFDTVRIMVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is a chemical compound with the molecular formula C12H6Br2O4 . It is also known as 1,8-Naphthalenedicarboxylic acid, 4,5-dibromo- .


Synthesis Analysis

The synthesis of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID can be achieved through various methods. One such method involves the arylating of 4,5-dibromo-1,8-bis (dimethylamino)naphthalene with arylboronic acids under Suzuki reaction conditions . Another method involves the oxidation of acenaphthene to produce 1,8-Naphthalic anhydride, which is a precursor to the 4-chloro and 4,5-dichloro derivatives .


Molecular Structure Analysis

The molecular structure of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID consists of a naphthalene core with two carboxylic acid groups at the 1 and 8 positions and two bromine atoms at the 4 and 5 positions . The molecular weight is 355.97 .


Physical And Chemical Properties Analysis

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID has a melting point of 260 °C and a predicted boiling point of 522.8±40.0 °C . Its density is predicted to be 2.105±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Electron-Deficient Heterocycles

4,5-Dibromo-1,8-naphthalenedicarboxylic acid can be used in the synthesis of strong electron-deficient heterocycles . These heterocycles are hydrolytically and thermally stable, making them useful in various chemical reactions .

Aromatic Nucleophilic Substitution Reactions

This compound can undergo selective aromatic nucleophilic substitution reactions . This means it can react with nitrogen nucleophiles under certain conditions, which can be useful in the synthesis of various chemical compounds .

Cross-Coupling Reactions

4,5-Dibromo-1,8-naphthalenedicarboxylic acid can participate in Suzuki–Miyaura cross-coupling reactions . These reactions are an effective method for the selective formation of various mono- and di(het)arylated derivatives .

Preparation of Vat Dyes

The compound can be used as an intermediate product for the production of vat dyes . Vat dyes are a class of dyes that are insoluble in water and cannot dye fibers directly. However, they can be converted into a soluble form by reduction in alkaline solution .

Organic Photovoltaics

4,5-Dibromo-1,8-naphthalenedicarboxylic acid can be used in the development of organic photovoltaics . These are a type of solar cell that uses organic electronics to absorb light and convert it into electricity .

Synthesis of DSSCs and OLEDs Components

The compound can be used in the preparation of components for Dye-Sensitized Solar Cells (DSSCs) and Organic Light Emitting Diodes (OLEDs) . These are important technologies in the field of renewable energy and display technology .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID can be achieved through a two-step process. The first step involves the bromination of naphthalene, followed by the oxidation of the resulting 4,5-dibromo-1-naphthol to form the final product.", "Starting Materials": [ "Naphthalene", "Bromine", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of naphthalene", "- Dissolve naphthalene in a mixture of concentrated sulfuric acid and glacial acetic acid", "- Add bromine dropwise to the solution with constant stirring until the solution turns deep red", "- Heat the mixture at 70-80°C for 2-3 hours", "- Cool the mixture to room temperature and pour it into ice-cold water", "- Collect the resulting 4,5-dibromo-1-naphthol by filtration and wash it with water", "Step 2: Oxidation of 4,5-dibromo-1-naphthol", "- Dissolve 4,5-dibromo-1-naphthol in a mixture of sodium hydroxide and water", "- Add hydrogen peroxide to the solution slowly with constant stirring until the solution turns yellow", "- Heat the mixture at 70-80°C for 2-3 hours", "- Cool the mixture to room temperature and acidify it with hydrochloric acid", "- Collect the resulting 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID by filtration and wash it with water" ] }

CAS RN

13577-26-9

Product Name

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID

Molecular Formula

C12H6Br2O4

Molecular Weight

373.984

IUPAC Name

4,5-dibromonaphthalene-1,8-dicarboxylic acid

InChI

InChI=1S/C12H6Br2O4/c13-7-3-1-5(11(15)16)9-6(12(17)18)2-4-8(14)10(7)9/h1-4H,(H,15,16)(H,17,18)

InChI Key

OOFIFDTVRIMVFK-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.